4-Isobutoxy-3-methoxybenzoic acid

Overview

Description

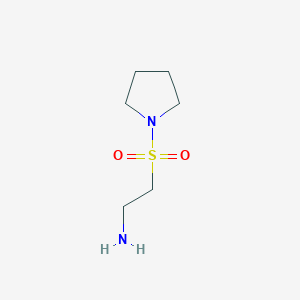

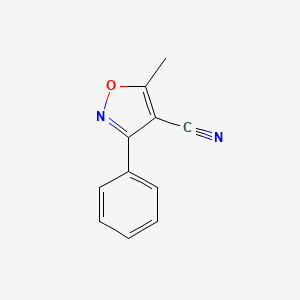

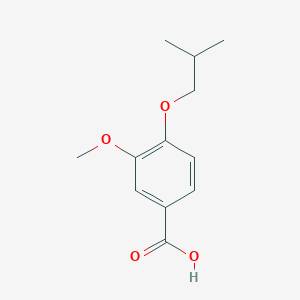

4-Isobutoxy-3-methoxybenzoic acid (IBMBA) is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of scientific studies1. It is a derivative of benzoic acid and is a structural isomer of 4-methoxy-3-isobutoxybenzoic acid (MIBA)1. The molecular formula of IBMBA is C12H16O42.

Synthesis Analysis

The synthesis of IBMBA is not explicitly mentioned in the retrieved sources. However, it is known that 4-Hydroxyisophthalic acid, which is closely related to IBMBA, can be synthesized from p-methoxybenzoic acid, a structural analog, using the Blanc chloromethylation reaction1. This suggests that similar methods could potentially be used for the synthesis of IBMBA.Molecular Structure Analysis

The molecular structure of IBMBA consists of a benzoic acid core with isobutoxy and methoxy substituents at the 4 and 3 positions, respectively2. The InChI code for IBMBA is InChI=1S/C12H16O4/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14)2.

Chemical Reactions Analysis

Specific chemical reactions involving IBMBA are not detailed in the retrieved sources. However, it is known that benzoic acid derivatives can undergo a variety of reactions, including esterification, reduction, and substitution reactions, among others.Physical And Chemical Properties Analysis

IBMBA has a molecular weight of 224.25 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 42. The compound has a rotatable bond count of 52. The exact mass and monoisotopic mass of IBMBA are 224.10485899 g/mol2. The topological polar surface area of IBMBA is 55.8 Ų2.Scientific Research Applications

Environmental Toxicology

Vanillic acid and its isomers, iso-VA and orto-VA, have been studied for their effects as environmental pollutants . The specific methods involved testing the antimicrobial effect of these compounds against various bacterial strains, including Escherichia coli, Sarcina spp., Enterobacter homaechei, Staphylococcus aureus, and Candida albicans . The study also evaluated the genotoxicity and oxidative stress generation of these compounds using E. coli biosensor strains . The results showed that these compounds exhibited antimicrobial activity against all tested bacterial strains and also exhibited toxicity, cellular protein degradation, and genotoxic activity .

Food and Beverage Industry

Vanillic acid is utilized in the food and beverage industry as a flavoring agent . The extraction of vanillic acid from an aqueous solution through reactive extraction was studied, with Tri-n-butyl phosphate (TBP) serving as the reactive extractant . The study found that groundnut oil emerged as more effective than sesame oil as a diluent, exhibiting a maximum distribution coefficient of 13.31 and an extraction efficiency of 93.01% at 5.27 mmol L–1 of acid concentration and 40% v/v of TBP .

Safety And Hazards

Specific safety and hazard information for IBMBA is not available in the retrieved sources. However, as with all chemicals, appropriate safety precautions should be taken when handling IBMBA to avoid exposure and potential harm.

Future Directions

The future directions for IBMBA are not explicitly mentioned in the retrieved sources. However, given its structural properties and the known applications of similar compounds, potential areas of interest could include its use as a reagent in organic synthesis, its role in the study of biochemical and physiological processes, and its potential applications in the food and pharmaceutical industries1.

properties

IUPAC Name |

3-methoxy-4-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHFJHQPZDLFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361681 | |

| Record name | 4-isobutoxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isobutoxy-3-methoxybenzoic acid | |

CAS RN |

3535-35-1 | |

| Record name | 4-isobutoxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)